molecular formula C7H10N2O2 B055213 Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate CAS No. 122222-10-0

Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate

Cat. No. B055213
CAS RN: 122222-10-0
M. Wt: 154.17 g/mol
InChI Key: NEAPSSOEZDVWBV-UHFFFAOYSA-N
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Description

“Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate” is a chemical compound with the molecular formula C5H8N2 . It is a colorless to pale yellow liquid at room temperature and is soluble in most organic solvents such as chloroform, carbon disulfide, and ethanol . It has a unique ammonia-like smell .


Synthesis Analysis

The synthesis of “Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate” can be achieved through several methods. One common method involves reacting 1-methyl-imidazole with formic anhydride or formic acid to produce 1-methyl-imidazole-5-formic anhydride, which is then deacylated with a base to yield the target product . Another method involves reacting 1-methyl-imidazole with methanol and formic acid to produce the target product .


Molecular Structure Analysis

The molecular structure of “Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate” consists of a five-membered imidazole ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The structure can be visualized in 2D or 3D molecular models .


Chemical Reactions Analysis

“Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate” can undergo various chemical reactions. For instance, it reacts with copper (II) tetraacetate to yield a copper (II) complex . It also undergoes the Menschutkin reaction with benzyl bromide to yield 3-benzyl-1,2-dimethylimidazolium bromide .


Physical And Chemical Properties Analysis

“Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate” is a colorless to pale yellow liquid at room temperature . It is soluble in most organic solvents such as chloroform, carbon disulfide, and ethanol . It has a unique ammonia-like smell .

Mechanism of Action

While the specific mechanism of action for “Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate” is not explicitly stated, imidazole compounds are known to play key roles in various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

“Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate” may cause irritation to the eyes and skin . Protective measures should be taken to avoid direct contact, including the use of chemical protective gloves and goggles, and ensuring good ventilation in the laboratory .

properties

IUPAC Name

methyl 2,3-dimethylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-8-4-6(9(5)2)7(10)11-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAPSSOEZDVWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559161
Record name Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122222-10-0
Record name Methyl 1,2-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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